molecular formula C11H10N2O2 B13621794 2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid

2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid

Cat. No.: B13621794
M. Wt: 202.21 g/mol
InChI Key: QBPZKLORFUHHAW-UHFFFAOYSA-N
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Description

2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid is a compound that features a pyrazole ring attached to a phenylacetic acid moiety. Pyrazole derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid typically involves the condensation of pyrazole derivatives with phenylacetic acid or its derivatives. One common method involves the reaction of 2-bromoacetophenone with hydrazine hydrate to form 1-phenyl-3-pyrazoline, which is then oxidized to 1-phenylpyrazole. This intermediate is further reacted with chloroacetic acid under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The pyrazole ring is crucial for binding to the active site of the target enzyme, disrupting its normal function .

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpyrazole: Lacks the acetic acid moiety but shares the pyrazole ring.

    Phenylacetic acid: Lacks the pyrazole ring but shares the phenylacetic acid structure.

    2-(1H-Pyrazol-1-yl)acetic acid: Similar structure but without the phenyl group.

Uniqueness

2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid is unique due to the combination of the pyrazole ring and phenylacetic acid moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(2-pyrazol-1-ylphenyl)acetic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H,8H2,(H,14,15)

InChI Key

QBPZKLORFUHHAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)N2C=CC=N2

Origin of Product

United States

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